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Compound of Interest

Compound Name: 4-Methylphenoxyacetonitrile

Cat. No.: B1581747

Introduction

4-Methylphenoxyacetonitrile, also known as p-tolyloxyacetonitrile, is an aromatic nitrile
compound with the chemical formula CoHsaNO. Structurally, it consists of a p-cresol (4-
methylphenol) moiety linked to an acetonitrile group through an ether bond. This compound
serves as a valuable intermediate in organic synthesis, offering a versatile scaffold for the
introduction of the 4-methylphenoxy group in the preparation of more complex molecules. Its
significance lies in its potential utility in the synthesis of agrochemicals and pharmaceuticals,
although it is not as extensively documented as some other phenoxyacetonitrile derivatives.
This guide aims to provide a comprehensive overview of its synthesis, characterization, and
known properties, tailored for professionals in chemical research and development.

Physicochemical Properties

4-Methylphenoxyacetonitrile is a solid at room temperature, typically appearing as a light
brown to brown substance. Key physicochemical data are summarized in the table below.
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Property Value Reference
CAS Number 33901-44-9 [1][21[3]
Molecular Formula CoHsNO [11[2][3]
Molecular Weight 147.17 g/mol [1112][3]
Melting Point 42-44 °C

Boiling Point 76-78 °C at 11 mmHg

Density 1.054 + 0.06 g/cm? (Predicted)

Appearance Light brown to brown solid

Synonyms 2-(p-tolyloxy)acetonitrile [4]

Synthesis of 4-Methylphenoxyacetonitrile

The primary and most logical synthetic route to 4-Methylphenoxyacetonitrile is through the
Williamson ether synthesis. This classic and reliable method involves the reaction of a
deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[5][6] For
the synthesis of 4-Methylphenoxyacetonitrile, this translates to the reaction of p-cresol (4-
methylphenol) with a haloacetonitrile, typically chloroacetonitrile.[7]

The reaction proceeds via an Sn2 (bimolecular nucleophilic substitution) mechanism.[5][6] The
phenolic proton of p-cresol is first abstracted by a base to form the more nucleophilic 4-
methylphenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetonitrile,
displacing the chloride ion and forming the ether linkage.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the principles of the Williamson ether
synthesis adapted for the specific reactants.[8][9][10]

Materials:

e p-Cresol (4-methylphenol)
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e Chloroacetonitrile[7][11]

e Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

e Asuitable solvent (e.g., acetone, ethanol, or dimethylformamide)

o Hydrochloric acid (HCI) for neutralization

o Dichloromethane or diethyl ether for extraction

e Anhydrous magnesium sulfate or sodium sulfate for drying

e Deionized water

Procedure:

» Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, dissolve p-cresol in the chosen solvent.

e Add an equimolar amount of a strong base (e.g., KOH or NaOH) to the solution. Stir the
mixture until the base is fully dissolved and the p-cresol is converted to its corresponding
phenoxide salt. Gentle heating may be applied to facilitate this process.[8][9]

» Nucleophilic Substitution: To the solution of the 4-methylphenoxide, add chloroacetonitrile
dropwise. An equimolar amount is typically used, though a slight excess of the
haloacetonitrile can be employed to ensure complete reaction of the phenoxide.

e Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).[5]

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

« If a solid precipitate (the inorganic salt byproduct, e.g., KCI or NaCl) has formed, it can be
removed by filtration.

e The solvent is then removed under reduced pressure using a rotary evaporator.
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e The residue is redissolved in an organic solvent suitable for extraction (e.g., dichloromethane
or diethyl ether) and washed with water to remove any remaining inorganic salts.

e The aqueous layer is discarded, and the organic layer is washed with a dilute solution of
NaOH to remove any unreacted p-cresol, followed by a wash with brine.

 Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate,
filtered, and the solvent is evaporated to yield the crude 4-Methylphenoxyacetonitrile.

» Further purification can be achieved by recrystallization from a suitable solvent or by column
chromatography.

Diagram of the Williamson ether synthesis workflow for 4-Methylphenoxyacetonitrile.

Spectroscopic Characterization

While a detailed, published spectrum for 4-Methylphenoxyacetonitrile is not readily available
in public databases, its expected spectroscopic features can be predicted based on its
structure and data from analogous compounds.

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group
protons (CHs) around 2.3 ppm. The methylene protons (OCH:z) adjacent to the nitrile group
would likely appear as a singlet around 4.7 ppm. The aromatic protons on the benzene ring
will present as two doublets in the aromatic region (approximately 6.8-7.2 ppm),
characteristic of a 1,4-disubstituted benzene ring.

e 13C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around
20 ppm. The methylene carbon (OCHz2) is expected in the region of 50-60 ppm. The nitrile
carbon (CN) would appear further downfield, typically around 115-120 ppm. The aromatic
carbons would show four distinct signals, with the oxygen-bearing carbon being the most
downfield in the aromatic region (around 155 ppm).

¢ Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp, medium-
intensity peak for the nitrile (C=N) stretch around 2250 cm~1. Aromatic C-H stretching
vibrations will be observed just above 3000 cm~1, while aliphatic C-H stretching from the
methyl and methylene groups will appear just below 3000 cm~1. A strong C-O-C ether
stretching band is expected in the 1250-1050 cm~1 region.
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e Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a
molecular ion peak (M*) at m/z = 147. Key fragmentation patterns would likely involve the
loss of the cyanomethyl radical (*CH2CN) to give a fragment at m/z = 107, corresponding to
the 4-methylphenoxide cation, and further fragmentation of the aromatic ring.

Applications and Biological Significance

The discovery and historical development of 4-Methylphenoxyacetonitrile are not well-
documented in scientific literature, suggesting it has not been the subject of extensive, focused
research. Its primary role appears to be that of a chemical intermediate.

While there are no prominent, direct applications of 4-Methylphenoxyacetonitrile in drug
development reported, its structural motif is present in various biologically active molecules.
Phenoxyacetonitrile and its derivatives are utilized in the synthesis of compounds with diverse
pharmacological activities. For instance, amino-acetonitrile derivatives have been investigated
as a new class of anthelmintic compounds.[12]

The value of 4-Methylphenoxyacetonitrile lies in its ability to serve as a building block for
more complex molecules, where the 4-methylphenoxy moiety may be a key structural feature
for biological activity or for modulating physicochemical properties such as lipophilicity.

Safety and Handling

As with all nitrile-containing compounds, 4-Methylphenoxyacetonitrile should be handled with
care in a well-ventilated fume hood. It is classified as harmful if swallowed, harmful in contact
with skin, and toxic if inhaled.[4] It can cause skin and serious eye irritation, as well as
respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves,
safety glasses, and a lab coat, should be worn at all times. In case of accidental exposure, it is
crucial to seek immediate medical attention. Store the compound in a cool, dry, and well-
ventilated area, away from incompatible materials.

Conclusion

4-Methylphenoxyacetonitrile is a useful, though not extensively studied, chemical
intermediate. Its synthesis is straightforward, primarily relying on the robust Williamson ether
synthesis. While it lacks a detailed history of discovery and a portfolio of direct applications, its
value to the research and drug development community lies in its potential as a precursor for
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more complex and potentially bioactive molecules. This guide provides a foundational
understanding of its synthesis, properties, and handling, serving as a valuable resource for
synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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